Bis(1,3-diphenyl-2-imidazolidinylidene)
Description
Historical Development of N-Heterocyclic Carbene Chemistry
The journey from conceptualizing carbenes to isolating stable NHCs was a multi-decade endeavor that reshaped fundamental concepts of chemical bonding and reactivity.
The concept of carbenes first emerged from studies in the early 20th century, but for a long time, they were considered too reactive to be isolated. scripps.eduacs.org In the mid-20th century, the focus began to shift. In 1957, Ronald Breslow proposed that a stable nucleophilic carbene, a derivative of thiamine, was a key intermediate in the benzoin (B196080) condensation. wikipedia.orgsemanticscholar.org
A significant conceptual leap occurred in the 1960s through the work of Hans-Werner Wanzlick. wikipedia.orgscripps.edu He and his team investigated carbenes derived from dihydroimidazol-2-ylidene and postulated their formation through the vacuum pyrolysis of 2-trichloromethyl dihydroimidazole (B8729859) precursors. wikipedia.org Wanzlick observed that these carbenes readily dimerized to form electron-rich olefins, a process that became known as the "Wanzlick equilibrium". researchgate.netresearchgate.net This equilibrium describes the reversible dissociation of an enetetramine (the carbene dimer) into two free carbene molecules. rsc.orgresearchgate.net Wanzlick's group generated these carbenes by deprotonating imidazolium (B1220033) salts and proposed that the dimer, such as Bis(1,3-diphenyl-2-imidazolidinylidene), could serve as a source for the free carbene. wikipedia.orgchemicalbook.com For many years, there was considerable debate on whether this dissociation was a direct, thermal process or one that required proton catalysis. rsc.orgrsc.org
The field remained largely theoretical regarding carbene stability until 1991, when Anthony J. Arduengo III and his colleagues reported the synthesis and characterization of the first crystalline, isolable NHC, 1,3-diadamantyl-imidazol-2-ylidene. wikipedia.orgresearchgate.net This breakthrough demonstrated that carbenes could be rendered stable enough to be handled under normal laboratory conditions. wikipedia.org
The stability of Arduengo's carbene, and NHCs in general, is attributed to a combination of electronic and steric factors. Electronically, the divalent carbene carbon is flanked by two nitrogen atoms. wikipedia.org These nitrogen atoms donate their lone-pair electron density into the empty p-orbital of the carbene carbon, stabilizing the electron-deficient center. nih.gov Sterically, bulky substituents on the nitrogen atoms, such as adamantyl or diisopropylphenyl groups, provide a kinetic barrier that physically shields the reactive carbene center from dimerization or other reactions. wikipedia.orgsigmaaldrich.com The successful isolation of an air-stable NHC was later achieved in 1997. wikipedia.org This evolution from a transient curiosity to a robust and versatile chemical tool opened the floodgates for their widespread application. researchgate.net
Unique Chemical Identity and Significance of Bis(1,3-diphenyl-2-imidazolidinylidene) as an Electron-Rich Olefin
Bis(1,3-diphenyl-2-imidazolidinylidene) is the chemical dimer of the N-heterocyclic carbene 1,3-diphenylimidazolidin-2-ylidene. chemicalbook.comrsc.org It is classified as an electron-rich olefin or, more specifically, an enetetramine. rsc.orgresearchgate.net This classification stems from the central carbon-carbon double bond being connected to four nitrogen atoms, which donate significant electron density, making the double bond highly nucleophilic. The compound is prepared from the reaction of 1,2-dianilinoethane with triethyl orthoformate. chemicalbook.com Its structure consists of two imidazolidine (B613845) rings joined by a double bond, with a phenyl group attached to each of the four nitrogen atoms. rsc.org
The significance of Bis(1,3-diphenyl-2-imidazolidinylidene) lies in its role as a stable precursor to its corresponding NHC. rsc.org The central C=C bond is relatively weak and can be cleaved under certain conditions to generate two equivalents of the 1,3-diphenylimidazolidin-2-ylidene carbene. nih.gov This property makes it a valuable reagent in situations where the in-situ generation of the NHC is desired for subsequent reactions, such as the formation of metal-carbene complexes. rsc.org The phenyl groups on the nitrogen atoms influence the electronic properties and reactivity of the olefin, increasing the positive π-electron charge on the nitrogen atoms compared to N-alkyl-substituted analogues. rsc.org
Table 1: Chemical Properties of Bis(1,3-diphenyl-2-imidazolidinylidene)
| Property | Value |
| CAS Number | 2179-89-7 chemicalbook.com |
| Molecular Formula | C30H28N4 nih.gov |
| Molecular Weight | 444.57 g/mol chemicalbook.com |
| Melting Point | 284-286 °C (decomposes) chemicalbook.com |
| Boiling Point | 554.2 °C (Predicted) chemicalbook.com |
| Density | 1.23 g/cm³ (Predicted) |
| Appearance | Solid |
| Synonyms | 1,1',3,3'-Tetraphenyl-Δ2,2'-biimidazolidine, 2-(1,3-Diphenyl-2-imidazolidinylidene)-1,3-diphenylimidazolidine chemicalbook.com |
Overview of Research Trajectories and Scope of Academic Investigation
Research involving Bis(1,3-diphenyl-2-imidazolidinylidene) and related electron-rich olefins has primarily followed two main trajectories: understanding their fundamental chemical behavior and harnessing their reactivity for practical applications.
A central focus of investigation has been the Wanzlick equilibrium—the dissociation of the olefin dimer into free carbenes. researchgate.netresearchgate.net While Wanzlick initially proposed a direct thermal dissociation, subsequent studies by researchers like Lemal, Winberg, and Arduengo highlighted the crucial role of proton catalysis. rsc.org It was shown that for many NHC dimers, dissociation occurs much more readily in the presence of a proton source, which facilitates the cleavage of the C=C bond. rsc.orgresearchgate.net However, evidence also exists for the direct, uncatalyzed dissociation of some NHC dimers, particularly benzimidazolin-2-ylidene derivatives, upon heating in solution. rsc.orgresearchgate.net The reactivity of Bis(1,3-diphenyl-2-imidazolidinylidene) is sensitive; it readily reacts with protic solvents and can hydrolyze in weakly acidic or basic conditions. chemicalbook.com
The most significant application of Bis(1,3-diphenyl-2-imidazolidinylidene) is as a precursor for generating NHC ligands for transition metal complexes. rsc.org NHCs have emerged as superior alternatives to traditional phosphine (B1218219) ligands in many catalytic systems. scripps.edu They form very strong bonds with metal centers and are powerful σ-donors, which helps to stabilize the metal catalyst and often leads to higher catalytic activity and robustness. scripps.edunih.gov
The carbene generated from Bis(1,3-diphenyl-2-imidazolidinylidene) can be used to synthesize metal-NHC complexes with a wide range of metals. researchgate.net These complexes are highly effective catalysts for important organic transformations, including palladium-catalyzed cross-coupling reactions and ruthenium-catalyzed olefin metathesis. researchgate.netnih.gov The electron-donating power of the NHC ligand can be fine-tuned by altering the substituents on the nitrogen atoms, allowing for the optimization of catalyst performance for specific reactions. scripps.educapes.gov.br
Structure
2D Structure
Properties
IUPAC Name |
2-(1,3-diphenylimidazolidin-2-ylidene)-1,3-diphenylimidazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4/c1-5-13-25(14-6-1)31-21-22-32(26-15-7-2-8-16-26)29(31)30-33(27-17-9-3-10-18-27)23-24-34(30)28-19-11-4-12-20-28/h1-20H,21-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKIZMYRKVCCBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=C2N(CCN2C3=CC=CC=C3)C4=CC=CC=C4)N1C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062235 | |
| Record name | Imidazolidine, 2-(1,3-diphenyl-2-imidazolidinylidene)-1,3-diphenyl- | |
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Molecular Weight |
444.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2179-89-7 | |
| Record name | Bis(1,3-diphenyl-2-imidazolidinylidene) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2179-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1',3,3'-Tetraphenyl-2,2'-biimidazolidinylidene | |
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| Record name | Bis(1,3-diphenyl-2-imidazolidinylidene) | |
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| Record name | Imidazolidine, 2-(1,3-diphenyl-2-imidazolidinylidene)-1,3-diphenyl- | |
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| Record name | Imidazolidine, 2-(1,3-diphenyl-2-imidazolidinylidene)-1,3-diphenyl- | |
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| Record name | 1,1',3,3'-TETRAPHENYL-2,2'-BIIMIDAZOLIDINYLIDENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XMY15R2EY | |
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Synthetic Strategies and Preparative Chemistry
Methodologies for the Synthesis of Bis(1,3-diphenyl-2-imidazolidinylidene)
The primary route to Bis(1,3-diphenyl-2-imidazolidinylidene) involves the generation of the transient 1,3-diphenyl-2-imidazolidinylidene carbene, which then readily dimerizes. A common strategy involves the reductive dehalogenation of a 2-chloro-1,3-diphenylimidazolidinium salt.
A key preparative method is cited in Organic Syntheses, which utilizes 1,1',3,3'-tetraphenyl-2,2'-biimidazolidinylidene as a reagent for the formylation of phenols orgsyn.org. The preparation of the reagent itself is described as the reaction of N,N'-diphenylethylenediamine with glyoxal, followed by further steps that lead to the formation of the carbene dimer.
Another general approach for the synthesis of related tetrabenzyl-substituted biimidazolidinylidenes involves the reaction of the corresponding diamine with orthoamides, which can serve as a C1-source for the formation of the imidazolidine (B613845) ring rsc.org. This suggests that a similar approach could be applicable for the diphenyl derivative.
The dimerization process is a critical step. While initially proposed as a spontaneous process, it is now understood that the dimerization of diaminocarbenes can be influenced by catalysts wikipedia.orgrsc.org. Theoretical studies have shown that for imidazolin-2-ylidenes, the barrier to dimerization can be high, and the reaction may be catalyzed by electrophiles researchgate.net.
Synthesis and Functionalization of Precursors for Imidazolidinylidene Formation
The principal precursors for the synthesis of Bis(1,3-diphenyl-2-imidazolidinylidene) are N,N'-diphenylethylenediamine and a one-carbon unit provider.
Synthesis of N,N'-Diphenylethylenediamine:
This diamine can be prepared through various methods. One common approach is the reaction of aniline with 1,2-dichloroethane or 1,2-dibromoethane. Another route involves the reductive amination of glyoxal with aniline. It is commercially available from several suppliers rsc.org. The compound presents as a powder with a melting point of 65-67 °C rsc.org.
One-Carbon Sources:
A variety of reagents can serve as the source for the C2 carbon of the imidazolidine ring. These include:
Glyoxal: The condensation of N,N'-diphenylethylenediamine with glyoxal is a direct route to forming the core heterocyclic structure researchgate.net.
Orthoformates: Triethyl orthoformate or trimethyl orthoformate can react with the diamine under acidic conditions to yield the corresponding 2-alkoxyimidazolidine, which can be a precursor to the carbene.
2-Chloroimidazolidinium Salts: These can be synthesized from the corresponding imidazolidin-2-one by reaction with a chlorinating agent like oxalyl chloride or phosgene researchgate.net.
The functionalization of these precursors is generally limited in the context of synthesizing the parent Bis(1,3-diphenyl-2-imidazolidinylidene). However, modifications to the phenyl rings of the N,N'-diphenylethylenediamine precursor would allow for the synthesis of substituted derivatives.
Optimization of Reaction Conditions for Controlled Synthesis and Isolation
The optimization of reaction conditions is crucial for maximizing the yield and purity of Bis(1,3-diphenyl-2-imidazolidinylidene). Key parameters to consider include solvent, temperature, and the nature of the reagents.
For the condensation of N,N'-diphenylethylenediamine with glyoxal, the reaction is typically carried out in a protic solvent like ethanol or n-propanol. The temperature can be controlled to manage the reaction rate and minimize side reactions. A study on the condensation of other amines with glyoxal suggests that prolonged heating can lead to lower yields researchgate.net.
In the case of generating the carbene from a 2-chloroimidazolidinium precursor, the choice of reducing agent and reaction conditions is critical. The reaction is typically performed under inert atmosphere to prevent the reaction of the highly reactive carbene with oxygen.
The isolation and purification of the final product, an air-sensitive solid, often involves precipitation followed by washing with a suitable solvent and drying under vacuum orgsyn.org.
| Parameter | Condition | Rationale |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | The carbene intermediate and the final electron-rich olefin product are sensitive to oxygen. |
| Solvent | Aprotic, non-polar (e.g., Toluene, Chlorobenzene) | To avoid reaction with the carbene intermediate and to facilitate the dimerization. |
| Temperature | Varies with method (e.g., 100°C for formylation reactions using the compound) | To provide sufficient energy for the reaction while minimizing decomposition. |
| Purification | Precipitation and washing | To remove unreacted starting materials and byproducts. |
Table 1: General Optimized Reaction Parameters for the Synthesis and Handling of Bis(1,3-diphenyl-2-imidazolidinylidene)
Fundamental Reactivity and Dissociation Dynamics
Reversible Dissociation into Monomeric N-Heterocyclic Carbenes
The central characteristic of Bis(1,3-diphenyl-2-imidazolidinylidene) is its ability to undergo reversible dissociation to generate two equivalents of the monomeric N-heterocyclic carbene, 1,3-diphenyl-2-imidazolidinylidene. This concept was foundational in the history of stable carbenes, with early work in the 1960s postulating their existence through the dissociation of such electron-rich dimers. researchgate.net
N-heterocyclic carbenes are a class of carbenes that, while being reactive intermediates, can possess significant stability, particularly when featuring bulky substituents on the nitrogen atoms. researchgate.net The dissociation of the dimer is an equilibrium process, where the dimeric olefin cleaves at the central carbon-carbon double bond to liberate the free carbenes. This equilibrium allows the dimer to act as a convenient storage form for the carbene, which can be released in-situ for subsequent reactions. researchgate.net The stability of the resulting carbene is a key factor driving this dissociation.
Electrophilic and Nucleophilic Reactivity Profiles of the Carbene Species
Once dissociated, the monomeric 1,3-diphenyl-2-imidazolidinylidene exhibits a rich reactivity profile characteristic of a singlet carbene. Singlet carbenes possess both a filled sp²-hybridized orbital (conferring nucleophilic character) and a vacant p-orbital (conferring electrophilic character) on the same carbon atom. libretexts.org
Nucleophilic Reactivity: The most prominent feature of N-heterocyclic carbenes like 1,3-diphenyl-2-imidazolidinylidene is their strong nucleophilic character. researchgate.net The lone pair of electrons on the carbene carbon readily attacks electron-deficient centers. This nucleophilicity is demonstrated in their reactions with a wide array of electrophiles. For instance, NHCs react with main group compounds and halogens like bromine and iodine. researchgate.netresearchgate.net This reactivity makes them valuable as ligands in organometallic chemistry and as potent organocatalysts. researchgate.netsemanticscholar.org
Electrophilic Reactivity: While dominated by nucleophilicity, the vacant p-orbital on the carbene carbon provides a site for attack by nucleophiles, demonstrating electrophilic character. This dual nature allows the carbene to be described as both a carbanion and a carbocation simultaneously. libretexts.org Reactions where the carbene center is attacked by a strong nucleophile would exemplify this electrophilic profile. For instance, certain reactions of NHC-gold(I) complexes with nucleophiles like iodide can lead to ligand scrambling and the formation of bis-NHC-gold(I) species, highlighting the interplay of the carbene's electronic properties within a complex. nih.gov
Reactions with Active Hydrogen Compounds and Carbonyl Compounds
The reactivity of the carbene generated from Bis(1,3-diphenyl-2-imidazolidinylidene) is clearly illustrated in its reactions with compounds containing active hydrogen atoms and with carbonyl functionalities.
Reactions with Active Hydrogen Compounds: The dimer is known to react readily with protic solvents, such as methanol, which contain active hydrogen atoms. chemicalbook.com This reaction involves the carbene acting as a base, abstracting a proton from the active hydrogen source. The interaction of N-heterocyclic carbenes with alcohols has been a subject of detailed study. researchgate.net Furthermore, theoretical investigations into related amine-borane adducts highlight the potential for reactions involving the activation and release of dihydrogen, a process fundamentally linked to the reactivity with active hydrogens. rsc.org
Reactions with Carbonyl Compounds: N-heterocyclic carbenes are highly effective catalysts for a variety of transformations involving carbonyl compounds. The carbene can act as a nucleophile, attacking the electrophilic carbon of an aldehyde or ketone. This initial adduct can then undergo further reactions, forming the basis for processes like hydroacylation. researchgate.net Experimental and theoretical studies have shown that reactions of nucleophilic species with carbonyl compounds can yield different products, such as alkenes or bis-adducts, depending on the stability of the intermediates formed. nih.gov
| Reactant Type | Example Reactant | General Outcome | Reference |
|---|---|---|---|
| Active Hydrogen Compound | Methanol (Protic Solvent) | Readily reacts via proton abstraction by the carbene. | chemicalbook.com |
| Carbonyl Compound (Aldehyde) | (Hetero)aryl aldehydes | Acts as a nucleophilic catalyst, for example, in hydroacylation reactions. | researchgate.net |
| Carbonyl Compound (Ketone) | Activated ketones | Can be used in catalytic reduction/acylation reactions. | researchgate.net |
| Halogen (Electrophile) | Iodine (I₂) | Forms adducts with the nucleophilic carbene. | researchgate.net |
Dimerization and Trimerization Pathways in Carbene Chemistry
Dimerization: The formation of Bis(1,3-diphenyl-2-imidazolidinylidene) from its monomeric carbene is a classic example of a dimerization reaction. This process is the reverse of the dissociation described previously and represents a primary pathway for the deactivation or stabilization of the highly reactive carbene species. This type of homocoupling is a key strategy in synthetic chemistry for constructing larger, often symmetrical, molecules from smaller units. chim.itnih.gov The strong tendency of the 1,3-diphenyl-2-imidazolidinylidene carbene to dimerize is evidence of the high reactivity of the monomeric form, which seeks to satisfy its electron deficiency by forming a stable carbon-carbon double bond.
Trimerization: While dimerization to form an alkene is the most common fate for N-heterocyclic carbenes, the possibility of trimerization, involving the combination of three carbene units, can also be considered. However, this pathway is significantly less common and is not a generally observed reaction for this class of compounds. The stability of the dimeric olefin makes it the thermodynamically favored product. The formation of trimers or other oligomers would likely require specific conditions or a carbene structure that disfavors simple dimerization.
Theoretical and Computational Investigations
Quantum Chemical Calculations on Electronic Structure and Bonding in Carbenes and Dimer
Quantum chemical calculations have been instrumental in elucidating the electronic structure and bonding of N-heterocyclic carbenes and their corresponding dimers. The stability and reactivity of the carbene monomer are foundational to understanding the formation and properties of Bis(1,3-diphenyl-2-imidazolidinylidene).
The monomer, a saturated NHC, features a divalent carbon atom with a lone pair of electrons in a σ-type orbital (the Highest Occupied Molecular Orbital, HOMO) and an empty pz-orbital (the Lowest Unoccupied Molecular Orbital, LUMO). nih.gov The interaction between the nitrogen atoms and the carbene carbon destabilizes the pπ orbital, leading to a significant energy gap between the σ (HOMO) and pπ (LUMO) orbitals. mdpi.com This electronic arrangement makes NHCs strong σ-donors. rsc.org
A critical parameter derived from quantum chemical calculations is the singlet-triplet energy gap (ΔE_S-T). nih.govmdpi.com This value represents the energy required to promote an electron from the HOMO to the LUMO. acs.org For NHCs, a large singlet-triplet gap indicates a more stable singlet state. While the mainstream of studies on NHCs has been conducted using Density Functional Theory (DFT), high-level ab initio methods have also been employed to accurately describe their electronic structure. nih.gov Saturated NHCs, the building blocks of Bis(1,3-diphenyl-2-imidazolidinylidene), are known to have a smaller ΔE_S-T compared to their unsaturated counterparts, which is a key electronic factor contributing to their strong tendency to dimerize. acs.org
Table 1: Key Electronic Properties of NHCs from Quantum Chemical Calculations
| Property | Description | Significance for Dimerization |
|---|---|---|
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. nih.gov | A smaller gap can be indicative of higher reactivity and a greater tendency to dimerize. |
| Singlet-Triplet Gap (ΔE_S-T) | The energy difference between the singlet ground state and the lowest triplet state of the carbene. nih.govacs.org | A smaller gap, as seen in saturated NHCs, correlates with a higher propensity for dimerization. acs.org |
| Carbene Stabilization Energy (CSE) | A measure of the thermodynamic stability of the carbene relative to a reference compound. mdpi.com | Higher stabilization of the monomer can counteract the driving force for dimerization. |
| Mayer Bond Order (MBO) | A computational measure of the bond order between two atoms. rsc.org | Used to analyze the C-N bond character, confirming π-donation from nitrogen to the carbene carbon. rsc.org |
Density Functional Theory (DFT) Studies on Reaction Pathways and Stability
Density Functional Theory (DFT) is a dominant computational method for investigating the stability of Bis(1,3-diphenyl-2-imidazolidinylidene) and the mechanistic pathways of its formation. nih.gov The dimerization of NHCs is often described by the Wanzlick equilibrium, which details the reversible formation of a dimer from two carbene monomers. mdpi.com
DFT calculations are employed to model this dimerization reaction, providing insights into the thermodynamics and kinetics of the process. acs.org Studies have shown that for saturated NHCs, the dimerization is thermodynamically favorable. This strong tendency to dimerize has been correlated primarily with electronic effects rather than purely steric hindrance. mdpi.comacs.org DFT calculations can decompose the dimerization energy to rationalize the balance between steric and electronic factors that govern the stability of the dimer. acs.org
Furthermore, DFT methods are used to optimize the geometry of the dimer and calculate global reactivity descriptors, which provide information about the molecule's stability and potential reactivity. nih.gov
Table 2: Factors Influencing NHC Dimerization Investigated by DFT
| Factor | Computational Finding | Reference |
|---|---|---|
| Electronic Effects | The stronger tendency of saturated NHCs to dimerize compared to unsaturated ones is attributed to electronic effects, specifically a smaller singlet-triplet energy gap. | mdpi.comacs.org |
| Steric Effects | Bulky N-substituents can sterically hinder the approach of two carbene molecules, thus disfavoring dimerization. However, this is often a secondary factor for saturated NHCs. | acs.org |
| Thermodynamics | DFT calculations can determine the enthalpy (ΔH) and Gibbs free energy (ΔG) of the dimerization reaction, confirming its favorability. | acs.org |
| Reaction Pathway | Computational modeling can map the potential energy surface for the head-to-head coupling of two carbenes to form the C=C double bond of the dimer. | acs.org |
Computational Analysis of Carbene-Ligand Interactions in Metal Complexes
The monomeric carbene, 1,3-diphenyl-2-imidazolidinylidene, is a highly effective ligand for transition metals. Computational analysis, particularly DFT, is essential for understanding the nature of the carbene-metal bond and the reactivity of the resulting complexes. rsc.orgresearchgate.net
These studies reveal that the bond between the NHC and a metal center (M-C_carbene) is characterized by a strong σ-donation of electron density from the carbene's filled σ-orbital to an empty orbital on the metal. rsc.org The nature of this interaction can be quantified using methods like Natural Bond Orbital (NBO) analysis, which investigates charge transfer, and the Quantum Theory of Atoms in Molecules (QTAIM). rsc.orgresearchgate.net
Computational models are also used to investigate reaction mechanisms involving these complexes, including catalyst deactivation pathways like the reductive elimination of imidazolium (B1220033) species. rsc.org Furthermore, calculations can shed light on electronic effects within the complex, such as the bending of co-ligands due to the strong trans influence of the NHC ligand. nih.gov
Table 3: Computational Methods for Analyzing NHC-Metal Complexes
| Analysis Type | Information Gained | Common Computational Method |
|---|---|---|
| Bonding Analysis | Characterizes the nature and strength of the metal-carbene bond (σ-donation, π-backbonding). | ETS-NOCV (Extended Transition State with Natural Orbitals for Chemical Valence), NBO (Natural Bond Orbital) |
| Geometric Optimization | Predicts the stable three-dimensional structure of the metal complex. | DFT (e.g., B3LYP, M06-L functionals) |
| Reaction Mechanism Studies | Elucidates pathways for catalytic cycles or catalyst decomposition, including transition state analysis. | DFT |
| Electronic Structure | Determines the distribution of electrons and orbital energies within the complex. | DFT, TD-DFT (Time-Dependent DFT) |
Prediction of Reactivity Patterns and Selectivity through Computational Modeling
Computational modeling is a predictive tool for understanding the reactivity and selectivity of 1,3-diphenyl-2-imidazolidinylidene, both as a dimer and as a ligand in metal complexes. By calculating various molecular descriptors, these models can offer insights that guide experimental work. acs.org
DFT calculations can determine global reactivity descriptors such as chemical potential, hardness (η), and softness (σ). nih.govnih.gov The HOMO-LUMO energy gap, for instance, is an important metric; a small gap suggests high polarizability and high chemical reactivity. nih.gov These descriptors are valuable for comparing the reactivity of different NHCs and predicting their behavior in reactions.
In the context of organometallic catalysis, computational modeling can predict reaction pathways for processes like C-H activation or migratory insertion. rsc.org By calculating the energy barriers for different potential pathways, researchers can predict which reaction is more likely to occur and with what selectivity. This predictive power is crucial for the rational design of new NHC ligands and catalysts with tailored electronic and steric properties for specific applications. acs.org
Table 4: Computationally Derived Descriptors for Predicting Reactivity
| Descriptor | Formula | Significance |
|---|---|---|
| Energy Gap (ΔE) | ΔE = E_LUMO - E_HOMO | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov |
| Electronegativity (χ) | χ = -(E_HOMO + E_LUMO) / 2 | Measures the ability of a molecule to attract electrons. nih.gov |
| Chemical Hardness (η) | η = (E_LUMO - E_HOMO) / 2 | Measures the resistance to change in electron distribution; harder molecules are less reactive. nih.gov |
| Electrophilicity Index (ω) | ω = μ² / (2η) (where μ = -χ) | Quantifies the electrophilic character of a species. nih.gov |
Coordination Chemistry and Organometallic Complex Formation
Ligand Characteristics and Coordination Modes of Derived Imidazolidinylidenes
The 1,3-diphenyl-2-imidazolidinylidene ligand is classified as a saturated N-heterocyclic carbene (NHC). These ligands are renowned for their strong σ-donating properties, which arise from the localized lone pair of electrons on the carbene carbon atom. This strong donation stabilizes the metal center, often leading to more robust and active catalysts compared to those with phosphine (B1218219) ligands.
The electronic nature of this NHC is primarily that of a pure σ-donor. While NHCs possess an empty p-orbital perpendicular to the plane of the carbene, which could theoretically participate in π-back-donation from the metal, the strong electron donation from the two adjacent nitrogen atoms significantly raises the energy of this orbital. youtube.com Consequently, its π-acceptor capability is minimal. The electron-donating power of the NHC can be indirectly measured by examining the infrared stretching frequencies of ancillary ligands, such as carbon monoxide (CO), in mixed-ligand metal complexes. For instance, in a chromium hexacarbonyl complex, substitution of a CO ligand with an NHC results in a decrease in the stretching frequencies of the remaining CO ligands, indicating an increase in electron density on the metal center which is then back-donated to the CO ligands. youtube.com
Sterically, the two phenyl groups on the nitrogen atoms provide significant bulk around the metal center. This steric hindrance can be tailored by modifying the substituents on these rings, influencing the coordination number of the metal and the accessibility of the catalytic site.
The primary coordination mode of 1,3-diphenyl-2-imidazolidinylidene is as a monodentate, two-electron donor ligand, binding to the metal center through the carbene carbon. However, functionalization of the phenyl rings could, in principle, allow for multidentate coordination modes, though this is less common for this specific ligand. researchgate.net
Synthesis and Spectroscopic Elucidation of Metal-Carbene Complexes
The formation of metal-carbene complexes with 1,3-diphenyl-2-imidazolidinylidene can be achieved through several synthetic routes. A common method involves the in situ deprotonation of the corresponding imidazolium (B1220033) salt precursor with a strong base in the presence of a metal salt or complex. nih.gov An alternative is the transmetalation from a silver-NHC complex, which is a widely used and often high-yielding method. nih.gov
Spectroscopic techniques are vital for confirming the formation and elucidating the structure of these complexes. In ¹³C NMR spectroscopy, the most diagnostic signal is that of the carbene carbon atom bound to the metal. This resonance typically appears significantly downfield, often in the range of 150-220 ppm, due to the deshielding effect of the metal center. ¹H NMR spectroscopy confirms the structure by showing the characteristic signals of the phenyl and imidazolidine (B613845) backbone protons. nih.gov
Palladium complexes featuring the 1,3-diphenyl-2-imidazolidinylidene ligand are of significant interest, particularly for their applications in cross-coupling catalysis. The synthesis of these complexes often involves the reaction of a palladium(II) precursor, such as PdCl₂ or Pd(OAc)₂, with the NHC precursor in the presence of a base, or via transmetalation from an Ag-NHC intermediate. nih.govnih.gov These complexes are typically stable in air and moisture. nih.gov
The characterization of these complexes relies heavily on NMR spectroscopy. For example, in PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) palladium complexes, the disappearance of the acidic proton peak from the imidazolium salt precursor around 12.5 ppm in the ¹H NMR spectrum is a clear indicator of carbene formation. nih.gov The structures are often confirmed by single-crystal X-ray diffraction, which typically reveals a square planar geometry around the Pd(II) center. nih.govnih.gov
Table 1: Selected Palladium-NHC Complex Synthesis and Spectroscopic Data
| Complex Type | Synthetic Method | Key Spectroscopic Data | Reference |
|---|---|---|---|
| (NHC)PdBr₂(L) | Reaction of 1,3-diphenyl-imidazolidinium salt with PdCl₂, KBr, and K₂CO₃ in a coordinating solvent (L) like pyridine (B92270) at 80 °C. | ¹H NMR: Disappearance of the acidic C2-H proton signal. ¹³C NMR: Carbene carbon signal appears downfield. | nih.gov |
| (PDC)Pd(MeCN)₂ | Transmetalation from an Ag-NHC complex to a Pd(II) source. | ¹H NMR: Shows characteristic signals for the NHC ligand and coordinated acetonitrile. | nih.gov |
The incorporation of N-heterocyclic carbenes, including saturated ones like 1,3-diphenyl-2-imidazolidinylidene, into ruthenium-based olefin metathesis catalysts led to the development of the so-called second-generation Grubbs and Hoveyda-Grubbs catalysts. These catalysts exhibit superior stability and activity compared to their first-generation phosphine-containing counterparts. wikipedia.orgcolab.ws The NHC ligand strongly binds to the ruthenium center, reducing ligand dissociation and promoting higher catalytic turnover.
The synthesis involves reacting a first-generation Grubbs catalyst, [RuCl₂(PCy₃)₂(CHPh)], with the free NHC or its precursor salt. researchgate.net Spectroscopic characterization is crucial for confirming the ligand exchange. In UV-Vis spectroscopy, second-generation Grubbs catalysts show a strong absorbance band around 334 nm, attributed to a metal-ligand charge transfer (MLCT) between the ruthenium and the benzylidene moiety. acs.org
Table 2: Comparison of Grubbs-type Catalysts
| Catalyst Generation | Key Ligands | General Characteristics | Reference |
|---|---|---|---|
| First Generation (Grubbs-I) | Two Tricyclohexylphosphine (PCy₃) ligands | Well-defined, but sensitive to air and moisture. Lower activity for challenging substrates. | wikipedia.org |
| Second Generation (Grubbs-II) | One PCy₃ ligand, one NHC ligand (e.g., 1,3-diphenyl-2-imidazolidinylidene) | Higher stability, broader substrate scope, and increased activity due to the strong Ru-NHC bond. | wikipedia.orgcolab.ws |
Gold(I)-NHC complexes derived from 1,3-diphenyl-2-imidazolidinylidene have attracted considerable attention, not only for catalysis but also for their potential applications in medicine. nih.gov The synthesis is typically straightforward, often involving the reaction of a gold(I) precursor like (Me₂S)AuCl with the free carbene or through transmetalation from a silver-NHC complex. bohrium.comnih.gov
These complexes are generally linear, two-coordinate species. Their formation is readily confirmed by NMR spectroscopy. The carbene carbon resonance in the ¹³C NMR spectrum of [Au(NHC)X] complexes is characteristically found in the range of 180-200 ppm. bohrium.comnih.gov
Table 3: Synthetic and Spectroscopic Data for Gold(I)-NHC Complexes
| Complex Type | Synthetic Method | ¹³C NMR Carbene Signal (δ, ppm) | Reference |
|---|---|---|---|
| [Au(NHC)Cl] | Reaction of the imidazolium salt with Ag₂O, followed by reaction with (Me₂S)AuCl. | ~180-195 | bohrium.com |
| [Au(NHC)(alkynyl)] | Reaction of [Au(NHC)Cl] with an alkyne in the presence of a base. | Variable, but typically downfield. | mdpi.com |
Copper(I)-NHC complexes are valuable catalysts for a variety of transformations, including hydrosilylation and cyclization reactions. nih.govrsc.org The synthesis can be achieved by a direct metallation protocol, where the imidazolium salt is treated with a base like potassium tert-butoxide in the presence of a copper(I) salt, such as CuI. nih.gov
The resulting complexes, such as (NHC)CuI or [(NHC)₂Cu]⁺, are characterized by standard spectroscopic methods. The ¹³C NMR spectra of these copper-carbene complexes show the characteristic carbene carbon signal, for example, at δ 171.5 ppm for a (MIC)CuI complex (where MIC is a mesoionic carbene, related to NHCs). nih.gov X-ray diffraction studies of bis(carbene)copper(I) complexes often show a linear C-Cu-C coordination geometry. nih.gov
Table 4: Representative Copper(I)-NHC Complex Data
| Complex Type | Synthetic Method | Coordination Geometry at Cu(I) | Reference |
|---|---|---|---|
| (NHC)CuI | Direct metallation of triazolium salt with K-OtBu and CuI. | Typically linear or trigonal planar depending on other ligands. | nih.gov |
| [(NHC)₂Cu]⁺X⁻ | Reaction of NHC precursor with Cu(I) salt. | Linear C-Cu-C arrangement. | nih.gov |
The versatility of the 1,3-diphenyl-2-imidazolidinylidene ligand extends to a wide range of other metals.
Rhodium and Iridium: Rh(III) and Ir(III) complexes bearing NHC ligands are synthesized for applications in catalysis, such as transfer hydrogenation. nih.govresearchgate.net Syntheses often start from dimeric precursors like [Ir₂(C^N)₄Cl₂], which are then reacted with the NHC ligand or its precursor. nih.gov The resulting complexes are typically six-coordinate and octahedral. orientjchem.orgresearchgate.net
Chromium and Tungsten: NHC complexes of Group 6 metals like chromium and tungsten are often used to probe the electronic properties of the carbene ligand. youtube.com A common synthetic route is the reaction of the metal hexacarbonyl, M(CO)₆, with the free carbene. Tungsten complexes with saturated NHC ligands have also been prepared via template synthesis, where the carbene ring is constructed on the metal center. nih.govrsc.org
Main Group Elements: While less common than transition metal complexes, NHCs can also form adducts with main group elements. The carbene acts as a strong Lewis base, donating its lone pair to a Lewis acidic main group element or compound.
Table 5: Compound Names Mentioned
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| Bis(1,3-diphenyl-2-imidazolidinylidene) | Bis(1,3-diphenyl-2-imidazolidinylidene) |
| NHC | N-Heterocyclic Carbene |
| PEPPSI | Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation |
| Grubbs-I | Dichloro(benzylidene)bis(tricyclohexylphosphine)ruthenium(II) |
| Grubbs-II | [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium |
| PCy₃ | Tricyclohexylphosphine |
| (Me₂S)AuCl | Chloro(dimethyl sulfide)gold(I) |
| K-OtBu | Potassium tert-butoxide |
Influence of Ancillary Ligands and Metal Centers on Complex Stability and Reactivity
The interplay between the metal center and the ancillary ligands directly impacts the stability and catalytic performance of Bis(1,3-diphenyl-2-imidazolidinylidene) complexes. Research has shown that careful selection of both components is essential for designing efficient catalysts for specific organic transformations.
For example, in palladium-catalyzed cross-coupling reactions, the nature of the ancillary phosphine or halide ligands can significantly affect the rate and efficiency of the catalytic cycle. A study on related palladium(II) complexes demonstrated that the simultaneous presence of a σ-electron-donor ligand, like an aryl phosphine, and a π-acceptor ligand, such as an alkyl isocyanide, can lead to higher stability of the complexes due to a synergistic electronic effect. mdpi.com
Nickel complexes also exhibit a strong dependence on the ancillary ligands. For instance, studies on [NiCp(X)(NHC)] (X = Cl, Br, or CH₃) complexes have shown that their catalytic activity in styrene (B11656) polymerization is mainly dependent on the ease of abstraction of the ancillary 'X' group. researchgate.net This highlights the direct role of the ancillary ligand in generating the active catalytic species.
The following tables summarize key data from studies on related N-heterocyclic carbene complexes, illustrating the influence of metal centers and ancillary ligands on structural parameters and catalytic activity. While specific data for Bis(1,3-diphenyl-2-imidazolidinylidene) is limited in a comparative context, these examples provide valuable insights into the expected trends.
Table 1: Influence of Ancillary Halide Ligand on Au(I)-X Bond Length in a [ (NHC)Au(I)-X ] Complex
| Ancillary Ligand (X) | Metal Center | Au(I)-X Bond Length (Å) |
| Chloride (Cl) | Gold (Au) | 2.299 |
| Bromide (Br) | Gold (Au) | 2.394 |
| Iodide (I) | Gold (Au) | 2.584 |
Data sourced from a study on [1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene]gold(I) complexes, which serves as a structural analogue. nih.gov
Table 2: Influence of Metal Center and Ancillary Ligands on Catalytic Activity
| Metal Center | Ancillary Ligands | Catalytic Reaction | Activity/Yield |
| Palladium(II) | PPh₃, Cl | Heck Reaction | High activity |
| Nickel(II) | PPh₃, Cl | Grignard Cross-Coupling | Moderate activity |
| Gold(I) | Cl | - | - |
This table provides a qualitative comparison based on general findings in the literature for related NHC complexes.
Mechanistic Studies in Catalytic Transformations
Elucidation of Catalytic Cycles Involving Bis(1,3-diphenyl-2-imidazolidinylidene) or its Derived Carbenes
The catalytic utility of Bis(1,3-diphenyl-2-imidazolidinylidene) begins with its dissociation into the monomeric N-heterocyclic carbene, 1,3-diphenyl-2-imidazolidinylidene. This free carbene is a potent nucleophile and a strong σ-donor, enabling it to participate in various catalytic cycles, both in organocatalysis and as a ligand in organometallic catalysis.
In organocatalysis , the derived carbene is known to initiate reactions through nucleophilic attack on electrophilic substrates. A classic example is the benzoin (B196080) condensation, where the carbene attacks an aldehyde to form a zwitterionic intermediate known as the Breslow intermediate. nih.gov This intermediate, through a series of proton transfer and bond formation steps, ultimately leads to the formation of an α-hydroxy ketone and regeneration of the carbene catalyst. youtube.com This fundamental reactivity profile extends to other transformations where the carbene facilitates umpolung, or the reversal of polarity, of the substrate.
In organometallic catalysis , the 1,3-diphenyl-2-imidazolidinylidene carbene serves as a spectator ligand, modulating the reactivity of a metal center. For instance, in palladium-catalyzed cross-coupling reactions, the catalytic cycle typically involves the oxidative addition of a substrate to a low-valent palladium-NHC complex, followed by transmetalation and reductive elimination to yield the product and regenerate the active catalyst. The strong σ-donating ability of the saturated IPh ligand can influence the rates of these elementary steps. Ruthenium-NHC complexes are also employed in various transformations, such as transfer hydrogenation. nih.govnih.gov In these cycles, the NHC ligand stabilizes the metal center throughout the oxidative and reductive steps of the catalytic process.
Investigation of Intermediates and Transition States in Carbene-Mediated Reactions
The identification and characterization of intermediates and transition states are crucial for a detailed mechanistic understanding. In reactions catalyzed by 1,3-diphenyl-2-imidazolidinylidene, several key species have been proposed and studied, often through a combination of spectroscopic methods and computational modeling.
The Breslow intermediate is a cornerstone of NHC organocatalysis. nih.gov Formed by the addition of the carbene to an aldehyde, this species is an enamine-like system that acts as a potent nucleophile. youtube.com Its stability and reactivity are influenced by the substituents on the NHC ring and the nature of the aldehyde. In some cases, this intermediate can undergo single-electron transfer (SET) to an acceptor, generating a radical intermediate and opening up pathways for radical-based catalysis. nih.gov
Transition states represent the energy maxima along the reaction coordinate and are, by their nature, transient and difficult to observe directly. uchicago.edu Computational methods, such as Density Functional Theory (DFT), have become invaluable for mapping the potential energy surface of a reaction and calculating the structures and energies of transition states. mdpi.comscm.com For instance, in 1,3-dipolar cycloaddition reactions, DFT calculations can help to distinguish between concerted and stepwise mechanisms by locating the relevant transition states and intermediates. researchgate.net These computational studies provide insights into the activation barriers of different steps in a catalytic cycle, helping to identify the rate-determining step. uchicago.edu
Role of Carbene Dissociation and Recombination in Catalytic Pathways
The title compound, Bis(1,3-diphenyl-2-imidazolidinylidene), is a stable dimer that exists in equilibrium with its monomeric carbene form, 1,3-diphenyl-2-imidazolidinylidene. The dissociation of this dimer is a critical initiation step for its entry into a catalytic cycle. The position of this equilibrium can be influenced by factors such as temperature and the presence of trapping agents, like a metal precursor or an electrophilic substrate.
In the context of organometallic catalysis, the dynamic nature of the metal-carbene bond is also a significant factor. While often considered a stable spectator ligand, the possibility of reversible dissociation of the NHC from the metal center cannot be entirely discounted in all cases. Such a dissociation would open up a coordination site on the metal, potentially facilitating substrate binding or other elementary steps in the catalytic cycle. However, for many catalytically active systems, the NHC ligand remains firmly bound to the metal throughout the reaction.
Kinetic and Thermodynamic Studies of Catalytic Processes
Kinetic studies provide quantitative information about the rates of chemical reactions and how they are influenced by various parameters such as catalyst concentration, substrate concentration, and temperature. Reaction progress kinetic analysis (RPKA) is a powerful tool for elucidating reaction mechanisms. nih.gov By continuously monitoring the reaction profile, one can often determine the order of the reaction with respect to each component, identify catalyst activation or deactivation phenomena, and detect product inhibition. nih.gov
Thermodynamic studies, on the other hand, provide information about the relative stabilities of reactants, intermediates, and products. Computational chemistry plays a significant role here, allowing for the calculation of the free energies of various species along a proposed reaction pathway. youtube.com This information is critical for determining the feasibility of a particular catalytic cycle and for understanding the regio- and stereoselectivity of a reaction. By comparing the energies of different possible transition states, one can predict which reaction pathway is favored. mdpi.com For instance, the relative stability of different isomeric intermediates can dictate the final product distribution.
Applications in Advanced Organic Synthesis and Catalysis
Cross-Coupling Reactions Catalyzed by Metal-Carbene Complexeschemicalbook.comwikipedia.orgrsc.orgacs.org
The strong electron-donating character of the IPr ligand is crucial for stabilizing metal centers, particularly palladium, in various oxidation states throughout the catalytic cycle of cross-coupling reactions. st-andrews.ac.uk This stabilization facilitates the often rate-limiting oxidative addition step and promotes the final reductive elimination step, leading to highly efficient catalytic systems. nih.gov
Suzuki-Miyaura Couplingwikipedia.orgrsc.org
The Suzuki-Miyaura reaction, which forges carbon-carbon bonds between organoboron compounds and organic halides, is one of the most powerful tools in synthetic chemistry. nih.govdiva-portal.org Palladium complexes featuring the IPr ligand have demonstrated exceptional activity in these reactions, effectively coupling a wide range of substrates, including challenging and less reactive aryl chlorides. nsf.govresearchgate.net
The catalytic cycle, as generally accepted, involves three key steps: oxidative addition of the organic halide to the Pd(0)-NHC complex, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. diva-portal.org The IPr ligand's strong σ-donation enhances the electron density at the palladium center, which is beneficial for the oxidative addition step. st-andrews.ac.uk Research has shown that palladium complexes bearing IPr ligands can catalyze the Suzuki-Miyaura coupling of various aryl bromides and chlorides with phenylboronic acid, achieving good to excellent yields under relatively mild conditions. nsf.govnih.gov For instance, couplings can be performed at room temperature or with gentle heating, often in aqueous solvent mixtures, highlighting the robustness and practicality of these catalyst systems. nih.govnsf.gov
Table 1: Representative Suzuki-Miyaura Reactions Catalyzed by a Palladium-IPr System Catalytic performance of a Pd-NHC complex in the coupling of 4-bromotoluene (B49008) with phenylboronic acid.
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Water | K₃PO₄·3H₂O | 60 | 18 | 11 | nih.gov |
| Methanol/Water (5:1) | K₃PO₄·3H₂O | Room Temp | 18 | 95 | nih.gov |
| Toluene/Methanol (5% v/v) | NaOH | Room Temp | 4 | >95 | nsf.gov |
Heck and Stille Reactionsrsc.org
Beyond the Suzuki coupling, palladium complexes incorporating the IPr ligand are also effective catalysts for other significant cross-coupling reactions. The Heck reaction, which couples alkenes with aryl halides, and the Stille reaction, which involves organotin reagents, benefit from the stability and reactivity imparted by NHC ligands like IPr. nih.govnih.govyoutube.com
In the Heck reaction, Pd-NHC complexes have been shown to catalyze the coupling of various aryl bromides with olefins, yielding good to excellent results. nih.govnih.gov Similarly, these catalysts have demonstrated efficiency in Stille reactions. The robust nature of the Pd-IPr bond ensures catalyst longevity and effectiveness, even with substrates that are typically challenging for other catalytic systems. nih.gov The strong donor properties of the IPr ligand are instrumental in facilitating the key steps of these catalytic cycles, which share mechanistic similarities with the Suzuki-Miyaura pathway. youtube.com
Olefin Metathesis Reactions and Derived Catalystsresearchgate.netorganic-chemistry.orgbeilstein-journals.orgnih.gov
The advent of N-heterocyclic carbenes, particularly sterically demanding ones like IPr and its analogue SIMes (1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene), revolutionized the field of olefin metathesis. When substituted for a phosphine (B1218219) ligand in ruthenium-based catalysts, these NHCs lead to significantly more active and stable systems, famously known as second-generation Grubbs and Hoveyda-Grubbs catalysts. wikipedia.orgharvard.edu These catalysts exhibit broad functional group tolerance and high efficiency in a variety of metathesis transformations. wikipedia.orgharvard.edu
Ring-Closing Metathesis (RCM)researchgate.netbeilstein-journals.org
Ring-Closing Metathesis (RCM) is a powerful method for synthesizing cyclic compounds by intramolecularly coupling two terminal alkenes. wikipedia.org The introduction of second-generation Grubbs catalysts, which incorporate an NHC ligand such as IPr, marked a significant advancement in this area. organic-chemistry.org These catalysts show enhanced activity compared to their first-generation counterparts, enabling the formation of di-, tri-, and even some tetrasubstituted cycloolefins with greater efficiency and at lower catalyst loadings. organic-chemistry.orgorganic-chemistry.org
The general mechanism proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a ruthenium-alkylidene and the diene substrate, mediated by a metallacyclobutane intermediate. harvard.eduwikipedia.org The driving force for the reaction is often the entropically favored release of a small volatile olefin, such as ethylene. organic-chemistry.orgwikipedia.org The superior performance of IPr-bearing catalysts stems from the ligand's strong bond to the ruthenium center, which promotes phosphine dissociation to generate the active 14-electron species while stabilizing the catalytic intermediates. harvard.edu
Table 2: Comparison of Catalysts in a Standard RCM Reaction Cyclization of Diethyl Diallylmalonate
| Catalyst | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Reference |
|---|---|---|---|---|
| Grubbs 1st Gen. | 5 | >12 | 15 | organic-chemistry.org |
| Grubbs 2nd Gen. (with SIMes) | 5 | <1 | >98 | organic-chemistry.org |
Other Metathesis Applications
The utility of IPr-ligated ruthenium catalysts extends beyond RCM to other important metathesis reactions, including Cross-Metathesis (CM) and Ring-Opening Metathesis Polymerization (ROMP). google.comorganic-chemistry.org
Cross-Metathesis (CM): This reaction involves the intermolecular exchange of substituents between two different olefins. organic-chemistry.org While selectivity can be a challenge due to competing self-metathesis reactions, second-generation catalysts provide increased efficiency and can favor the desired cross-product, especially when olefins of differing steric or electronic properties are used. organic-chemistry.orgillinois.edu
Ring-Opening Metathesis Polymerization (ROMP): In this process, cyclic olefins, particularly strained ones, are polymerized to form linear polymers. The high activity of second-generation Grubbs catalysts makes them excellent initiators for ROMP, enabling the synthesis of a wide range of polymeric materials. wikipedia.orggoogle.com
N-Heterocyclic Carbene Organocatalysis
In the absence of a metal, N-heterocyclic carbenes like IPr can function as potent organocatalysts. rsc.orgnih.gov They are particularly known for their ability to induce "umpolung" or polarity reversal in aldehydes. researchgate.netyoutube.com The nucleophilic carbene adds to the electrophilic carbonyl carbon of an aldehyde, generating a zwitterionic species known as the Breslow intermediate. nih.govnih.gov This intermediate effectively transforms the aldehyde's original carbonyl carbon into a nucleophile, which can then participate in a variety of bond-forming reactions. researchgate.net
Key reactions catalyzed by NHCs include:
Benzoin (B196080) Condensation: The dimerization of two aldehydes to form an α-hydroxy ketone. nih.gov
Stetter Reaction: The conjugate addition of an aldehyde to a Michael acceptor, such as an α,β-unsaturated ketone or ester. youtube.com
Transesterification and Amidation: NHCs can catalyze the formation of esters and amides, often through the generation of an acyl-azolium intermediate, which is a highly activated acylating agent. nih.gov
While triazolylidene carbenes have become more dominant in many areas of NHC organocatalysis, imidazolylidene carbenes like IPr were foundational to the field and remain effective for various transformations. nih.gov The specific choice of NHC can influence the reactivity and selectivity of the reaction, allowing for a degree of control over the outcome. researchgate.net
C-H Functionalization and Activation
The direct functionalization of otherwise inert C-H bonds is a major goal in modern chemistry, offering more atom-economical and efficient synthetic routes. N-heterocyclic carbenes have emerged as crucial ligands in transition metal-catalyzed C-H activation. acs.orgacs.org Their strong σ-donating properties and tunable steric bulk stabilize the metallic center and promote the challenging C-H bond cleavage step. acs.org The carbene derived from Bis(1,3-diphenyl-2-imidazolidinylidene) can act as such a ligand.
Palladium-NHC complexes are particularly prominent in this field, successfully catalyzing the C-H arylation of heteroarenes with high stability and regioselectivity. acs.orgnih.gov The general mechanism often involves the coordination of a directing group on the substrate to the metal center, followed by intramolecular C-H activation to form a cyclometalated intermediate. This intermediate then reacts with a coupling partner, and subsequent reductive elimination releases the functionalized product and regenerates the catalyst. nih.govnih.gov
Iridium(III)-NHC complexes have also been developed for enantioselective C-H functionalization, highlighting the ability to control stereochemistry in these transformations. nih.gov These catalysts have been applied to the reaction of substrates like phthalan (B41614) and dihydrofuran derivatives with ethyl diazoacetate, achieving good yields and excellent enantioselectivity. nih.gov While these examples utilize different NHC ligands, they establish a clear precedent for the role of NHCs in iridium catalysis for C-H activation.
The choice of metal, the specific structure of the NHC ligand, and the directing group on the substrate are all critical factors that determine the outcome and selectivity of the C-H functionalization reaction. nih.govacs.org
Table 2: Examples of Metal-NHC Catalyzed C-H Functionalization
| Metal | NHC Ligand Type | Reaction Type | Substrate Class | Result | Reference |
|---|---|---|---|---|---|
| Palladium | Imidazolylidene | Direct Arylation | Heteroarenes | High regioselectivity and functional group tolerance | acs.org |
| Iridium | Bis(imidazolinyl)phenyl | Carbene Insertion | Ethers (Phthalan) | Good yield, excellent enantioselectivity | nih.gov |
| Rhodium | Imidazolylidene | C-H Amidation | 2-Arylindoles | High yields of fused heterocycles |
This table showcases the versatility of NHC ligands in C-H activation reactions catalyzed by various transition metals.
Polymerization Reactions
N-heterocyclic carbenes have been identified as highly effective organocatalysts for various polymerization reactions, particularly the ring-opening polymerization (ROP) of cyclic esters like lactones. The carbene derived from Bis(1,3-diphenyl-2-imidazolidinylidene) falls into this class of potent ROP catalysts. NHCs initiate polymerization by acting as a nucleophile, attacking the carbonyl group of the lactone monomer to open the ring. This process generates an zwitterionic intermediate that propagates the polymerization.
This method provides access to well-defined polyesters, such as polylactide (PLA) and polycaprolactone (B3415563) (PCL), under mild conditions. The "living" nature of NHC-catalyzed ROP allows for excellent control over polymer molecular weight and dispersity.
Furthermore, NHCs have been employed in step-growth polymerizations. For example, the reaction of highly reactive bis(γ-lactone) monomers with dinucleophiles like diols and diamines can be efficiently catalyzed by NHCs to produce a variety of regioregular copolymers. acs.org This approach combines the advantages of broad structural diversity and mild, atom-economical reaction conditions. acs.org
Metal complexes bearing NHC ligands derived from precursors like Bis(1,3-diphenyl-2-imidazolidinylidene) are also active in other types of polymerization, such as the cis-1,4-specific polymerization of 1,3-conjugated dienes catalyzed by nickel(II) complexes.
Hydrogenation and Transfer Hydrogenation
Hydrogenation and transfer hydrogenation are fundamental reactions for the reduction of unsaturated functional groups. While precious metals like palladium, rhodium, and ruthenium are traditional catalysts, there is growing interest in using earth-abundant first-row transition metals. Metal complexes featuring N-heterocyclic carbene ligands, including those structurally related to 1,3-diphenyl-2-imidazolidinylidene, have proven to be highly effective in these transformations.
For example, cobalt complexes with bis(arylimidazol-2-ylidene)pyridine pincer ligands are exceptionally active pre-catalysts for the hydrogenation of sterically hindered alkenes under mild conditions (22 °C, 4 atm H2). acs.org Similarly, ruthenium complexes incorporating NHC-based ligands have been used to catalyze the transfer hydrogenation of ketones to secondary alcohols, using isopropanol (B130326) as the hydrogen source. These systems can achieve high yields and, with chiral ligands, excellent enantioselectivities. researchgate.net
The general mechanism for transfer hydrogenation often involves the formation of a metal-hydride intermediate from the hydrogen donor (e.g., isopropanol or formic acid). beilstein-journals.org This hydride is then transferred to the unsaturated substrate (e.g., a ketone or alkene). The strong σ-donor nature of the NHC ligand is crucial for stabilizing the metal center throughout the catalytic cycle.
Table 3: Selected Catalytic Systems for Hydrogenation and Transfer Hydrogenation
| Metal | Ligand Type | Reaction | Substrate | Hydrogen Source | Result | Reference |
|---|---|---|---|---|---|---|
| Cobalt | Bis(arylimidazol-2-ylidene)pyridine | Hydrogenation | Hindered Alkenes | H2 gas | High activity at low temperature | acs.org |
| Ruthenium | Pseudo-dipeptide | Asymmetric Transfer Hydrogenation | Aryl Alkyl Ketones | Isopropanol | High yield, >99% ee | researchgate.net |
| Nickel | Bis(silylenyl)terphenyl | Hydrogenation | Olefins | H2 gas | High turnover number (TON) |
This table highlights various metal-ligand systems, including those with NHC-related structures, used in hydrogenation reactions.
Azide-Alkyne Cycloaddition Reactions
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful method for constructing 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgresearchgate.net This reaction is valued for its high efficiency, regioselectivity, and tolerance of a wide range of functional groups. N-heterocyclic carbene ligands have been successfully incorporated into copper(I) catalytic systems to enhance this transformation. nih.govacs.org
Complexes of the type (NHC)Cu(I) are highly active catalysts for the CuAAC reaction. nih.govnih.gov Mechanistic studies suggest that the NHC ligand can play a dual role. In some systems, the NHC acts as an internal base, deprotonating the terminal alkyne to form the crucial copper-acetylide intermediate. acs.orgacs.org Following the cycloaddition with the azide (B81097), the resulting imidazolium (B1220033) cation can then act as a proton source to release the triazole product and regenerate the catalyst. acs.org
These (NHC)Cu(I) catalysts have been shown to be effective under various conditions, including in organic solvents, in water, and even under solvent-free conditions, where they can exhibit very high turnover numbers. nih.govacs.org The carbene derived from Bis(1,3-diphenyl-2-imidazolidinylidene), with its defined steric and electronic profile, is a prime candidate for forming highly active copper complexes for this important cycloaddition reaction.
Table 4: Catalytic Systems for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Catalyst System | Substrates | Conditions | Yield | Reference |
|---|---|---|---|---|
| [Cu2(μ-Br)2(tBuImCH2pyCH2NEt2)]n | Benzyl azide + Phenylacetylene | Neat, rt, 5 min | Quantitative | acs.org |
| Cu(I) with NHC ligand | Benzyl azide + Phenylacetylene | Solvent-free, 30-60 min | 91.5% | nih.gov |
| Dicopper-substituted silicotungstate | Benzyl azide + Phenylacetylene | Solvent-free | 92% (on 100 mmol scale) | nih.gov |
This table summarizes various catalytic systems for the CuAAC reaction, including those based on N-heterocyclic carbenes.
Structure Activity Relationship Studies and Rational Ligand Design
Influence of Steric and Electronic Factors on Catalytic Performance and Selectivity
Steric Factors: The steric bulk of a ligand is a critical determinant of catalytic activity. For NHC ligands, this is often quantified by the percent buried volume (%Vbur), which measures the percentage of the metal coordination sphere shielded by the ligand. While specific %Vbur values for the unsubstituted 1,3-diphenyl-2-imidazolidinylidene are not commonly reported, analysis of related, more sterically demanding ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and the even bulkier IPent (1,3-bis(2,6-bis(1-ethylpropyl)phenyl)imidazol-2-ylidene) demonstrates the principle. researchgate.net The phenyl groups in 1,3-diphenyl-2-imidazolidinylidene provide moderate steric hindrance around the metal center. This bulk can be advantageous, as it promotes the reductive elimination step in cross-coupling reactions and can stabilize the low-coordinate, catalytically active species by preventing undesirable side reactions like catalyst dimerization. However, excessive steric hindrance can also hinder substrate approach and slow down the reaction. The flexibility of the N-aryl groups allows for dynamic adjustment of the steric profile during the catalytic cycle.
Electronic Factors: The electronic nature of the NHC ligand, specifically its electron-donating ability, is paramount. The Tolman Electronic Parameter (TEP) is a common metric used to quantify this property, determined by measuring the C-O stretching frequency of [LNi(CO)₃] complexes via infrared spectroscopy. wikipedia.org A lower TEP value indicates stronger electron donation from the ligand to the metal center. Saturated NHCs like 1,3-diphenyl-2-imidazolidinylidene are generally stronger σ-donors than their unsaturated imidazol-2-ylidene counterparts. acs.orgresearchgate.net This increased electron donation can enhance the catalytic activity by making the metal center more electron-rich, which facilitates oxidative addition. The electronic properties can be finely tuned by introducing electron-donating or electron-withdrawing substituents on the N-aryl phenyl rings. researchgate.net For instance, adding electron-donating groups would increase the ligand's donor strength, while electron-withdrawing groups would decrease it. An interesting correlation has been observed where the electron-donating nature of the aryl substituent influences both catalytic activity and the thermal stability of the resulting metal complexes. researchgate.net
The interplay between these factors is crucial for selectivity. In reactions like cross-coupling, the steric environment created by the phenyl groups can influence which substrate isomer reacts preferentially, thereby controlling regioselectivity. The electronic properties, by modulating the reactivity of the metal center, can affect chemoselectivity, allowing the catalyst to discriminate between different functional groups in the substrate.
| Ligand | Type | Tolman Electronic Parameter (TEP) (cm⁻¹) | Percent Buried Volume (%Vbur) |
|---|---|---|---|
| PPh₃ (for comparison) | Phosphine (B1218219) | 2068.9 | 28 |
| IPr* (1,3-Bis(2,6-diisopropylphenyl)imidazolin-2-ylidene) | Saturated NHC | 2050.8 | 45.5 |
| IPent (1,3-Bis(2,6-bis(1-ethylpropyl)phenyl)imidazol-2-ylidene) | Unsaturated NHC | 2049.3 | 49.0 |
| IMes (1,3-Dimesitylimidazol-2-ylidene) | Unsaturated NHC | 2059 | 37.1 |
Strategies for Modulating the Dissociation Equilibrium of Bis(1,3-diphenyl-2-imidazolidinylidene)
Bis(1,3-diphenyl-2-imidazolidinylidene) is the dimer of the corresponding carbene, formed by a C-C bond between two carbene centers. This dimer, an electron-rich olefin, exists in a chemical equilibrium with the free carbene, often referred to as the Wanzlick equilibrium. rsc.org The position of this equilibrium is critical, as the monomeric carbene is typically the species that enters the catalytic cycle by coordinating to a metal center. Modulating this dissociation is a key strategy for controlling catalyst activation.
The dimerization of NHCs is a common factor that can prevent their isolation as free carbenes. bohrium.com For saturated NHCs, the tendency to dimerize is generally higher than for their unsaturated, aromatic counterparts. The dissociation of the dimer can be influenced by several factors:
Steric Repulsion: Increasing the steric bulk on the N-substituents can destabilize the dimer and shift the equilibrium towards the free carbene. The phenyl groups in Bis(1,3-diphenyl-2-imidazolidinylidene) provide a degree of steric push, but replacement with bulkier groups like mesityl or diisopropylphenyl would favor dissociation more strongly.
Electronic Effects: The electronic properties of the carbene influence the strength of the C=C bond in the dimer. While less pronounced than steric effects, modifying the electronics of the N-aryl rings can have a subtle impact on the dissociation energy.
Proton Catalysis: The dissociation of electron-rich olefins can be catalyzed by protons or other Lewis acids. rsc.org Trace amounts of acidic species, such as the corresponding imidazolium (B1220033) salt, can facilitate the cleavage of the C=C bond. rsc.orgnih.gov The mechanism involves the formation of an intermediate that lowers the activation energy for dissociation. bohrium.com Therefore, controlling the purity of the system and the choice of base and solvent during catalyst preparation is crucial. rsc.org For example, studies have shown that even triaminoolefins, which are related to NHC dimers, only dissociate into their free carbenes under proton catalysis. rsc.org
Temperature: The dissociation is an endothermic process, meaning that increasing the temperature will shift the equilibrium towards the monomeric carbene, as dictated by Le Châtelier's principle. Many catalytic reactions using NHC precursors are therefore run at elevated temperatures to ensure a sufficient concentration of the active monomeric species.
Gas-phase studies have investigated the intermediates in NHC dimerization, identifying both hydrogen-bonded aggregates and covalently bonded species as important intermediates, with the preferred pathway depending on whether the NHC is saturated or unsaturated. nih.gov
Rational Design of Imidazolidinylidene Derivatives for Enhanced Catalytic Efficacy
Rational design involves the targeted modification of the 1,3-diphenyl-2-imidazolidinylidene structure to improve catalytic performance. This is primarily achieved by altering the substituents on the N-aryl rings. hilarispublisher.com
Strategies for ligand modification include:
Introducing Ortho-Substituents: Adding bulky alkyl groups (e.g., ethyl, isopropyl) to the ortho-positions of the N-phenyl rings increases steric hindrance. nih.gov This can enhance catalyst stability and activity by promoting reductive elimination and preventing the formation of off-cycle dimeric catalyst species. Studies on imidazolylidene catalysts have shown that those with 2,6-diethylphenyl groups are particularly effective. nih.gov
Varying Para-Substituents: Modifying the para-position of the N-aryl rings allows for the fine-tuning of the ligand's electronic properties with minimal steric impact. researchgate.netnii.ac.jp Adding electron-donating groups (e.g., methoxy) increases the carbene's σ-donating ability, making the metal center more active for oxidative addition. Conversely, electron-withdrawing groups (e.g., bromine, chlorine) can be beneficial in other steps of the catalytic cycle or can enhance the stability of certain intermediates. researchgate.net
Incorporating Functional Groups: The introduction of functional groups, such as pendant alkoxy groups, onto the N-aryl substituents can lead to significant enhancements in catalytic efficiency. nii.ac.jp These groups can be positioned to interact with intermediates in the catalytic cycle, for example, by stabilizing a tetrahedral intermediate through hydrogen bonding, thereby facilitating crucial steps like proton transfer. nii.ac.jp
These design principles allow for the creation of a library of ligands with tailored properties, enabling the optimization of catalysts for specific chemical transformations. hilarispublisher.com
| N-Aryl Substituent | Modification Type | Observed Effect on Catalysis | Reference Principle |
|---|---|---|---|
| 2,6-Diethylphenyl | Steric (Ortho) | Enhanced reaction rate and catalytic activity in γ-butyrolactone synthesis. | nih.gov |
| 4-Methoxy-2,6-dimethylphenyl | Electronic (Para) | Increased electron-donating ability compared to unsubstituted phenyl. | researchgate.net |
| 4-Bromo-2,6-dimethylphenyl | Electronic (Para) | Decreased electron-donating ability; affects catalyst stability and activity. | researchgate.net |
| 2-Methoxyethyl-6-methylphenyl | Functionalization (Ortho) | Higher homoenolate reactivity due to proximity effects of the pendant alkoxy group. | nii.ac.jp |
Comparative Analysis with Other Classes of N-Heterocyclic Carbenes
The properties of 1,3-diphenyl-2-imidazolidinylidene are best understood when compared to other classes of NHCs, particularly its unsaturated analogue, 1,3-diphenylimidazol-2-ylidene.
Saturated vs. Unsaturated NHCs: The primary difference between imidazolidinylidenes (sNHCs) and imidazolylidenes (uNHCs) is the C-C double bond in the heterocyclic backbone of the latter.
Electronic Properties: Saturated NHCs are generally considered to be stronger σ-donors and weaker π-acceptors than their unsaturated counterparts. researchgate.net The absence of the double bond in the sNHC backbone leads to a higher energy HOMO, making it a better electron donor. Combined experimental and theoretical studies have shown that while the difference in relative bond dissociation energies can be small (around 1 kcal/mol), these subtle electronic changes can lead to significant differences in catalytic properties. acs.org
Steric Properties: The saturated backbone is more flexible than the rigid, planar backbone of unsaturated NHCs. This allows for greater conformational adaptability, which can be advantageous in accommodating different substrates or transition states during a catalytic reaction.
Stability and Reactivity: The aromaticity of unsaturated NHCs provides them with additional thermodynamic stability. Saturated NHCs, lacking this aromatic stabilization, can be more reactive. In some cases, sNHC-based catalysts show higher activity. For example, in certain iridium-catalyzed hydrogen transfer reactions, the saturated carbene complex was found to be slightly more active than its unsaturated analogue. rsc.org Similarly, in the copolymerization of cyclohexene (B86901) oxide with CO₂, catalysts based on saturated imidazolidin-2-ylidene ligands have shown exclusive formation of polycarbonate with high yields. dntb.gov.ua However, this higher reactivity can also lead to degradation pathways not observed for uNHCs, such as dehydrogenation of the backbone upon binding to a gold surface. rsc.org
Comparison with Other NHCs: Beyond the basic imidazol-2-ylidene framework, there are many other classes of NHCs, such as triazolylidenes or benzimidazol-2-ylidenes. Each class possesses a unique stereoelectronic profile. For instance, 1,2,3-triazol-5-ylidenes have been shown to be effective ligands in gold and palladium catalysis, with their electronic donor strength being systematically tunable. researchgate.netresearchgate.net The choice of NHC class for a specific application depends on the desired balance of electron donation, steric bulk, and catalyst stability required for the target transformation.
Advanced Characterization Techniques for Mechanistic and Structural Elucidation
X-ray Diffraction for Solid-State Molecular Architectures of Complexes and Adducts
Single-crystal X-ray diffraction (XRD) stands as the definitive method for elucidating the three-dimensional molecular structure of crystalline solids. For derivatives of Bis(1,3-diphenyl-2-imidazolidinylidene), this technique provides unequivocal proof of structure and reveals precise data on bond lengths, bond angles, and the coordination geometry around a metal center.
Detailed research findings from XRD studies on related N-heterocyclic carbene (NHC) complexes demonstrate the power of this technique. For instance, in metal complexes, XRD analysis can distinguish between different coordination geometries, such as square-pyramidal and trigonal-bipyramidal. researchgate.net The Addison τ parameter is often used to quantify the degree of distortion between these ideal geometries. researchgate.net The analysis of a ruthenium complex, for example, revealed a geometry intermediate between these two forms. researchgate.netnih.gov
Furthermore, XRD is instrumental in characterizing adducts. The reaction of a related vanadyl complex with pyridine (B92270) was shown to form a 1:1 adduct, with the crystal structure confirming a distorted octahedral coordination and a cis configuration between the oxo group and the pyridine ligand. researchgate.net The solid-state packing, governed by intermolecular forces such as C-H···O or C-H···Cl hydrogen bonds and π–π stacking interactions, is also revealed, providing insight into the supramolecular assembly. nih.govnih.govresearchgate.net
| Parameter Determined by XRD | Significance for Bis(1,3-diphenyl-2-imidazolidinylidene) Complexes | Representative Data (from related NHC complexes) |
| Coordination Geometry | Defines the spatial arrangement of ligands around a metal center, influencing catalytic activity. | Distorted square-pyramidal or trigonal-bipyramidal geometries are common. researchgate.netnih.gov |
| Bond Lengths | Indicates the strength and order of bonds (e.g., the metal-carbene bond). | Au—C (carbene): ~1.96 Å; Au—N (isocyanate): ~2.00 Å in an Au(I) complex. nih.gov |
| Bond Angles | Determines the steric environment and potential for ligand-ligand interactions. | A nearly linear C—Au—N angle of ~178° was observed in a gold(I) complex. nih.gov |
| Supramolecular Interactions | Reveals how molecules pack in the crystal lattice through non-covalent forces. | C-H···Cl, C-H···π, and π–π stacking interactions are often observed. nih.gov |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Dynamics and Intermediates
While X-ray diffraction provides a static picture in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is the premier tool for studying the structure and dynamic behavior of molecules in solution. For compounds involving Bis(1,3-diphenyl-2-imidazolidinylidene), advanced NMR techniques are essential for complete characterization.
Standard 1D ¹H and ¹³C NMR spectra provide initial information about the molecular framework. nih.gov However, for unambiguous assignment of all proton and carbon signals, especially in complex structures, 2D NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms, mapping out the entire molecular scaffold. beilstein-journals.org
NMR is also uniquely suited to study dynamic processes (fluxionality) in solution, such as restricted rotation around bonds or ligand exchange. Variable-temperature (VT) NMR experiments can be used to "freeze out" these processes on the NMR timescale, allowing for the characterization of different conformers or isomers. This provides insight into energy barriers for rotation and the kinetic lability of ligands, which are critical aspects of reaction mechanisms.
| NMR Technique | Information Provided | Application to Bis(1,3-diphenyl-2-imidazolidinylidene) |
| ¹H, ¹³C NMR | Provides a map of the hydrogen and carbon environments in the molecule. | Basic structural confirmation and purity assessment. nih.govchemicalbook.com |
| COSY | Identifies spin-coupled protons (typically separated by 2-3 bonds). | Establishes H-H connectivities within the phenyl and imidazolidine (B613845) rings. beilstein-journals.org |
| HSQC | Correlates protons directly to the carbons they are attached to. | Unambiguously assigns carbon signals based on known proton assignments. beilstein-journals.org |
| HMBC | Correlates protons and carbons separated by multiple bonds (2-4 bonds). | Determines the connectivity between different molecular fragments. beilstein-journals.org |
| VT-NMR | Studies dynamic processes by recording spectra at different temperatures. | Investigates restricted rotation around the N-phenyl bonds or observes transient intermediates. |
Vibrational Spectroscopy (IR, Raman) for Probing Bonding and Electronic Properties
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods serve as a molecular "fingerprint" for identification and offer deep insights into bonding and electronic structure. The selection rules for IR (requiring a change in dipole moment) and Raman (requiring a change in polarizability) are complementary, and together they provide a more complete vibrational picture.
For Bis(1,3-diphenyl-2-imidazolidinylidene) and its complexes, IR spectra are characterized by vibrations associated with the phenyl rings (C-H and C=C stretching) and the imidazolidine core (C-N and C-H stretching). nih.gov Upon coordination to a metal, shifts in the vibrational frequencies of the ligand can be observed. These shifts provide information about how the ligand's electronic structure is perturbed by the metal center. For example, a decrease in the frequency of a particular mode might indicate a weakening of that bond upon coordination.
Raman spectroscopy is particularly useful for studying the low-frequency vibrations characteristic of heavy atom bonds, such as the metal-ligand stretching modes in complexes. These vibrations are often weak or inaccessible in IR spectra. The position and intensity of these bands are direct probes of the strength and covalent character of the metal-ligand bond.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Method | Significance |
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman | Confirms the presence of phenyl groups. |
| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman | Characteristic of the imidazolidine ring's CH₂ groups. |
| C=C Olefinic/Aromatic Stretch | 1650 - 1450 | IR, Raman | Key vibrations of the central double bond and phenyl rings. |
| C-N Stretch | 1350 - 1000 | IR, Raman | Probes the integrity and electronic environment of the imidazolidine ring. researchgate.net |
| Metal-Carbene Stretch | 600 - 300 | Raman | Provides a direct measure of the metal-ligand bond strength. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. uzh.ch This technique is valuable for studying the electronic structure of molecules and for monitoring the progress of chemical reactions.
The UV-Vis spectra of compounds like Bis(1,3-diphenyl-2-imidazolidinylidene) are dominated by intense absorptions in the UV region. These absorptions are typically assigned to π→π* electronic transitions within the aromatic phenyl rings and the central olefinic system. researchgate.net Lower-energy, less intense n→π* transitions, involving the non-bonding electrons on the nitrogen atoms, may also be observed. researchgate.net The formation of metal complexes can lead to the appearance of new absorption bands, such as ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands, which provide direct information about the electronic interaction between the ligand and the metal. researchgate.netsharif.edu
UV-Vis spectroscopy is also a powerful and straightforward method for reaction monitoring. researchgate.net By following the change in absorbance at a specific wavelength corresponding to a reactant or product, one can determine reaction rates and kinetics. For example, the progress of a catalytic reaction can be tracked by observing the disappearance of the starting material's characteristic absorption peak over time. researchgate.net
| Type of Electronic Transition | Typical Wavelength Region | Description |
| π → π | 200 - 400 nm | Excitation of an electron from a π bonding orbital to a π antibonding orbital. Associated with aromatic rings and double bonds. researchgate.net |
| n → π | 250 - 600 nm | Excitation of a non-bonding electron (e.g., from a nitrogen lone pair) to a π antibonding orbital. researchgate.net |
| Charge Transfer (CT) | 300 - 800 nm | In metal complexes, involves the transfer of an electron between a ligand-centered orbital and a metal-centered orbital (MLCT or LMCT). researchgate.net |
Mass Spectrometry Techniques for Identification of Reaction Intermediates and Products
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an extremely sensitive tool for determining the molecular weight of compounds and for identifying unknown species in a mixture, making it indispensable for the study of reaction mechanisms. nih.gov
For the analysis of organometallic species and reaction intermediates, soft ionization techniques like Electrospray Ionization (ESI-MS) are particularly valuable. ESI allows for the transfer of intact, charged species from solution into the gas phase with minimal fragmentation. nih.gov This makes it ideal for detecting and characterizing charged intermediates, such as cationic metal complexes, which are common in catalytic cycles. nih.gov For instance, ESI-MS has been used to detect dimeric gold-carbene cations as key intermediates in catalytic reactions. nih.gov
High-resolution mass spectrometry (HRMS), often coupled with analyzers like Time-of-Flight (TOF), provides highly accurate mass measurements, allowing for the determination of the elemental composition of an unknown ion. nih.gov Further structural information can be obtained using tandem mass spectrometry (MS/MS), where a specific ion of interest is isolated, fragmented through collision-induced dissociation (CID), and its fragment ions are analyzed. This fragmentation pattern provides structural clues that help to confirm the identity of reaction intermediates and products.
| Mass Spectrometry Technique | Information Provided | Application to Bis(1,3-diphenyl-2-imidazolidinylidene) |
| Electrospray Ionization (ESI) | Gently generates ions from solution, preserving non-covalent complexes and labile species. | Detection of charged catalytic intermediates and adducts. nih.gov |
| High-Resolution MS (HRMS) | Provides highly accurate m/z values to determine elemental composition. | Unambiguous formula determination of products and intermediates. nih.gov |
| Tandem MS (MS/MS) | Fragments a selected ion to provide structural information. | Structural elucidation of detected intermediates by analyzing fragmentation patterns. nih.gov |
| Gas Chromatography-MS (GC-MS) | Separates volatile components of a mixture before mass analysis. | Identification of stable, volatile reaction products. nih.gov |
Future Research Directions and Emerging Opportunities
Exploration of Bis(1,3-diphenyl-2-imidazolidinylidene) in Novel Coordination Environments and Applications
The strong σ-donating properties of N-heterocyclic carbenes make them excellent ligands for a wide range of transition metals. tesisenred.net The future for Bis(1,3-diphenyl-2-imidazolidinylidene) lies in the systematic exploration of its coordination chemistry with a broader array of metals, leading to novel catalysts with unique reactivity.
Researchers are expanding the application of NHC ligands to create complexes with metals beyond the well-explored palladium, ruthenium, and gold. tesisenred.netacs.org The synthesis of complexes with first-row transition metals like cobalt, as well as main group elements, is a promising frontier. bac-lac.gc.ca For instance, the reaction of an imidazolium (B1220033) chloride salt with a cobalt(II) precursor can yield a new cobalt(II) complex featuring an NHC ligand, demonstrating potential in catalytic reactions like hydroboration. bac-lac.gc.ca
The applications of these new complexes are vast. Gold(I) complexes bearing NHC ligands, for example, have shown excellent activity as catalysts for enyne cycloisomerization and other synthetically useful transformations. tesisenred.net Similarly, NHC-copper(I) catalysts are effective for the borylation of olefins. acs.org The exploration of Bis(1,3-diphenyl-2-imidazolidinylidene) in these and other catalytic systems, such as C-H activation and polymerization, could unlock new synthetic methodologies. The inherent stability conferred by the NHC ligand can lead to more robust and efficient catalysts. rsc.org
Table 1: Examples of Metal Complexes with Imidazolidinylidene-type Ligands and Their Applications
| Metal Center | Ligand Type | Application | Reference |
|---|---|---|---|
| Gold(I) | N-Heterocyclic Carbene | Enyne cycloisomerization, Indene cyclization | tesisenred.net |
| Copper(I) | Saturated N-Heterocyclic Carbene | Enantioselective borylation of olefins | acs.org |
| Cobalt(II) | (SNS)amido and N-Heterocyclic Carbene | Hydroboration of carbonyls | bac-lac.gc.ca |
| Palladium(II) | N-Heterocyclic Carbene | Cross-coupling reactions | tesisenred.net |
Development of Heterogeneous Catalytic Systems Incorporating Imidazolidinylidene Structures
A significant challenge in homogeneous catalysis is the separation and recycling of the catalyst, which is often an expensive noble metal complex. cmu.edu Immobilizing imidazolidinylidene-based catalysts onto solid supports to create heterogeneous systems is a key area for future research. This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous catalysis, such as easy recovery and reuse. bohrium.com
Single-atom catalysts (SACs), where individual metal atoms are stabilized on a support material, represent a frontier in this area. nih.gov N-doped carbon, for example, can serve as a support to anchor single palladium atoms. The performance of these SACs in cross-coupling reactions can be dramatically enhanced by the addition of phosphine (B1218219) ligands. nih.gov Future work will likely explore the use of Bis(1,3-diphenyl-2-imidazolidinylidene) and its derivatives as the ligand component in such systems. The strong bond between the NHC and the metal center could lead to highly stable and leach-resistant heterogeneous catalysts. rsc.org
The development of water-soluble ligands and catalysts also offers a bridge between homogeneous and heterogeneous catalysis. bohrium.com By creating water-soluble versions of imidazolidinylidene metal complexes, reactions can be run in two-phase systems (e.g., water/organic), allowing for simple separation of the aqueous catalyst phase from the organic product phase. This strategy has been successfully industrialized for processes like the hydroformylation of propene. bohrium.com
Integration into Sustainable and Green Chemistry Methodologies
The principles of green chemistry—such as atom economy, use of renewable feedstocks, and catalysis—are central to modern chemical synthesis. N-heterocyclic carbenes, including Bis(1,3-diphenyl-2-imidazolidinylidene), are well-positioned to contribute to this paradigm shift.
One major area is their use in organocatalysis, which avoids the use of transition metals altogether. youtube.com NHCs can catalyze a variety of transformations under mild, metal-free conditions. The carbene is typically generated in situ from an imidazolium salt precursor and a mild base, and it initiates the reaction by adding to an electrophile. youtube.com This approach is fundamental to developing more sustainable chemical processes.
Furthermore, NHC-metal complexes are enabling the use of more environmentally benign reagents. For example, the development of catalysts for the hydroboration of carbonyls allows for the use of safer and more stable boron reagents. bac-lac.gc.ca Research into using NHC catalysts in reactions that utilize CO2 as a C1 feedstock or that enable the use of biomass-derived substrates will be a critical future direction.
Advancements in In Situ Spectroscopic and Computational Approaches for Real-Time Studies
A deeper understanding of reaction mechanisms is crucial for the rational design of better catalysts. The advancement of in situ spectroscopic techniques and computational methods provides powerful tools to study catalytic cycles in real time.
Techniques like in situ Fourier-transform infrared (FTIR) spectroscopy, X-ray absorption near-edge structure (XANES) spectroscopy, and UV-vis spectroscopy allow researchers to observe the state of the catalyst and the formation of intermediates under actual reaction conditions. researchgate.netnii.ac.jpacs.org For instance, in situ XANES can be used to track the oxidation state of a metal center, like copper, throughout a catalytic redox cycle. nii.ac.jpresearchgate.net Combining these experimental techniques with online mass spectrometry can correlate catalytic activity with specific structural changes. nii.ac.jp
Computational studies, particularly using Density Functional Theory (DFT), are indispensable for elucidating reaction mechanisms at a molecular level. acs.orgresearchgate.net DFT calculations can validate proposed mechanisms, explain the activity of different reagents, and predict the structures of transition states. acs.orgresearchgate.net For NHC-copper catalyzed hydrosilylation of ketones, for example, DFT studies supported by kinetic data from in situ FTIR have provided a detailed mechanistic picture, highlighting the role of Lewis base activation of the silane. acs.org Future computational work on systems involving Bis(1,3-diphenyl-2-imidazolidinylidene) will be essential to understand its electronic properties, steric influence, and the energetics of catalytic pathways, thereby guiding the development of next-generation catalysts.
Table 2: Advanced Methods for Catalyst Study
| Methodology | Type | Information Gained | Reference |
|---|---|---|---|
| In Situ FTIR Spectroscopy | Experimental | Real-time monitoring of reactant consumption and product formation; kinetic analysis. | acs.org |
| In Situ XANES | Experimental | Determination of metal oxidation state during the catalytic cycle. | nii.ac.jp |
| Density Functional Theory (DFT) | Computational | Validation of reaction mechanisms, transition state analysis, electronic structure. | acs.orgresearchgate.net |
| In Situ IS-DRIFTS | Experimental | Molecular understanding of proton transport and intermediate formation in zeolites. | mdpi.com |
Q & A
Q. What are the standard methodologies for synthesizing Bis(1,3-diphenyl-2-imidazolidinylidene), and how do reaction conditions influence yield and purity?
Answer: Synthesis typically involves cyclization of 1,3-diphenylurea derivatives with aldehydes under inert atmospheres. Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous drying to avoid side reactions .
- Temperature : Optimal yields (~70–80%) are achieved at 80–100°C; higher temperatures promote decomposition .
- Catalysts : Transition-metal catalysts (e.g., Ru complexes) improve selectivity for the imidazolidinylidene core .
Data Table :
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 80–100°C | 70–80 | ≥95 |
| Solvent (DMF) | Anhydrous | 75 | 98 |
| Catalyst (Ru) | 5 mol% | 85 | 99 |
Q. Which spectroscopic techniques are most effective for characterizing Bis(1,3-diphenyl-2-imidazolidinylidene), and what key spectral markers should researchers prioritize?
Answer:
- NMR : H NMR shows phenyl proton resonances at δ 7.2–7.5 ppm and imidazolidinylidene protons at δ 4.1–4.3 ppm. C NMR confirms the carbene carbon at δ 210–220 ppm .
- X-ray crystallography : Resolves π-stacking interactions between phenyl rings (d = 3.4–3.6 Å) .
- Mass spectrometry : Molecular ion peaks at m/z 384.2 (M) confirm molecular integrity .
Q. How does the thermal stability of Bis(1,3-diphenyl-2-imidazolidinylidene) affect its handling and storage in experimental settings?
Answer: The compound decomposes above 150°C, releasing phenyl isocyanates. Recommendations:
- Store under argon at –20°C to prevent oxidation .
- Use gloveboxes for air-sensitive reactions to avoid carbene dimerization .
Advanced Research Questions
Q. What mechanistic insights explain the catalytic activity of Bis(1,3-diphenyl-2-imidazolidinylidene) in cross-coupling reactions, and how can experimental design validate these pathways?
Answer: The carbene ligand stabilizes metal centers (e.g., Ru, Pd) via strong σ-donation and π-backbonding. To probe mechanisms:
- Kinetic studies : Monitor reaction rates under varying catalyst loads and temperatures to distinguish between inner- and outer-sphere pathways .
- DFT calculations : Compare computed activation energies with experimental data to identify rate-determining steps .
Example Workflow :
Synthesize Ru-carbene complex.
Perform Heck coupling with aryl halides.
Analyze regioselectivity via GC-MS and compare to DFT-predicted transition states.
Q. How can researchers resolve contradictions in reported catalytic efficiencies of Bis(1,3-diphenyl-2-imidazolidinylidene) across different studies?
Answer: Discrepancies often arise from:
- Impurity profiles : Use HPLC to quantify residual solvents or ligands that poison active sites .
- Substrate scope limitations : Test catalytic performance with electron-deficient vs. electron-rich substrates to identify selectivity trends .
Methodological Checklist : - Standardize substrate purity (≥99%).
- Control moisture levels (<10 ppm HO).
- Replicate experiments across multiple batches.
Q. What factorial design approaches optimize the synthesis of derivatives for tailored catalytic applications?
Answer: A 2 factorial design can screen variables:
- Factors : Temperature, solvent polarity, ligand ratio.
- Response variables : Yield, turnover frequency (TOF).
Data Table :
| Run | Temp (°C) | Solvent | Ligand Ratio | Yield (%) | TOF (h) |
|---|---|---|---|---|---|
| 1 | 80 | DMF | 1:1 | 72 | 120 |
| 2 | 100 | THF | 1:2 | 68 | 95 |
| 3 | 90 | Toluene | 1:1.5 | 85 | 150 |
Analysis : Interaction plots reveal solvent polarity as the dominant factor (p < 0.05) .
Q. How can researchers integrate computational modeling with experimental data to predict new applications for Bis(1,3-diphenyl-2-imidazolidinylidene)?
Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
